Technical Monograph: Ethyl 9-Bromononanoate in Medicinal Chemistry & Organic Synthesis
Technical Monograph: Ethyl 9-Bromononanoate in Medicinal Chemistry & Organic Synthesis
Topic: Ethyl 9-bromononanoate Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 9-bromononanoate (CAS 28598-81-4) is a bifunctional aliphatic ester characterized by a terminal primary bromide and an ethyl ester moiety separated by a hydrophobic C9 methylene chain.[1] In drug development and advanced organic synthesis, this molecule serves as a critical "molecular ruler" and alkylating agent. Its utility lies in the orthogonal reactivity of its functional groups: the electrophilic alkyl bromide allows for
This guide details the physicochemical profile, synthetic pathways, and handling protocols for Ethyl 9-bromononanoate, with a specific focus on its application in designing hydrophobic linkers for PROTACs (Proteolysis Targeting Chimeras) and lipid-drug conjugates.
Physicochemical Architecture
Ethyl 9-bromononanoate exists as a clear, colorless to pale yellow liquid at room temperature.[2] Its lipophilicity (
Table 1: Physicochemical Properties Profile
| Property | Value | Context for Application |
| CAS Number | 28598-81-4 | Unique Identifier |
| Molecular Formula | MW: 265.19 g/mol | |
| Boiling Point | 148–154 °C @ 10 mmHg | High vacuum required for distillation |
| Density | 1.17 g/mL @ 25 °C | Denser than water; facilitates phase separation |
| Refractive Index | Purity check via refractometry | |
| Solubility | DMSO, Ethanol, | Compatible with standard organic workflows |
| Flash Point | >110 °C | Class IIIB Combustible Liquid |
Synthetic Methodologies & Production
High-purity Ethyl 9-bromononanoate is typically synthesized via the Fischer esterification of 9-bromononanoic acid. While statistical mono-bromination of 1,9-nonanediol is possible, it often yields inseparable mixtures of di-bromo and di-ol species.
Protocol A: Acid-Catalyzed Esterification (Recommended)
This protocol minimizes the risk of bromide displacement or elimination, which can occur under basic conditions.
Reagents: 9-Bromononanoic acid (1.0 eq), Ethanol (excess, solvent),
-
Dissolution: Dissolve 9-bromononanoic acid in absolute ethanol (5 mL/g of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add concentrated
(0.05 eq) dropwise. -
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) using
stain. -
Workup: Cool to RT. Concentrate under reduced pressure to remove excess ethanol. Dilute the residue with
and wash sequentially with sat. (to remove unreacted acid) and brine. -
Purification: Dry over
, filter, and concentrate. High-purity product (>95%) is usually obtained without chromatography. If necessary, distill under high vacuum (0.1 mmHg).
Expert Insight: Avoid using HCl gas if the reaction is run at high temperatures for extended periods, as halide exchange (Cl replacing Br) can occur in minor amounts, contaminating the final reagent.
Reactivity Profile & Mechanistic Pathways
The utility of Ethyl 9-bromononanoate stems from its ability to undergo divergent chemical modifications. The C9 chain acts as a flexible spacer, crucial for minimizing steric clashes in bioconjugation.
The Bromide Terminus ( Reactivity)
The primary alkyl bromide is a soft electrophile, ideal for reactions with soft nucleophiles (thiols, phosphines, azides) to generate linkers.
-
Azidation: Reaction with
in DMF yields Ethyl 9-azidononanoate, a "Click Chemistry" precursor. -
Phosphonium Salt Formation: Reaction with
yields the Wittig salt, used to synthesize insect pheromones or unsaturated fatty acids. -
Thioether Formation: Reaction with thiols (R-SH) in the presence of mild base (
) creates stable sulfide linkages.
The Ester Terminus (Acyl Substitution)
The ethyl ester is relatively stable but can be selectively hydrolyzed or reduced.
-
Hydrolysis: LiOH/THF/Water yields the free acid.
-
Reduction: DIBAL-H (at -78 °C) yields the aldehyde (9-bromononanal), a sensitive intermediate for reductive amination.
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the transformation of Ethyl 9-bromononanoate into three distinct classes of functional molecules: Pheromones (via Wittig), Click-Ready Linkers (via Azidation), and Thio-Conjugates.
Figure 1: Divergent synthetic pathways starting from Ethyl 9-bromononanoate, highlighting its role as a precursor for pheromones, click-chemistry linkers, and lipid conjugates.
Applications in Drug Discovery[5][6]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition critically affect the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Hydrophobicity: The C9 alkyl chain of Ethyl 9-bromononanoate provides a hydrophobic spacer that can traverse protein binding pockets without interacting unfavorably with polar surface residues.
-
Protocol: The bromide is typically displaced by an amine-functionalized E3 ligase ligand (e.g., Thalidomide derivative), and the ester is hydrolyzed to couple with the target protein ligand.
Lipid-Drug Conjugates (LDCs)
Ethyl 9-bromononanoate is used to synthesize lipidated prodrugs. The C9 chain mimics fatty acids, enhancing the drug's ability to cross the blood-brain barrier (BBB) or penetrate solid tumors.
-
Mechanism: The bromide is displaced by the drug (or a linker attached to the drug), and the ester mimics natural triglycerides, facilitating transport via the lymphatic system.
Safety, Stability & Handling
Signal Word: WARNING
Hazard Identification
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
-
Lachrymator: The compound can act as a mild tear gas; handle only in a fume hood.
Storage & Stability
-
Hydrolysis Risk: Store under inert atmosphere (
or Ar) to prevent atmospheric moisture from hydrolyzing the ester. -
Light Sensitivity: Alkyl bromides can degrade/discolor upon prolonged exposure to light. Store in amber glass vials.
-
Shelf Life: Stable for >2 years at 2–8 °C if sealed.
Disposal
Dispose of as halogenated organic waste. Do not mix with strong alkalis as this may induce rapid hydrolysis and heat generation.
References
-
PubChem. Ethyl 9-bromononanoate Compound Summary (CID 560317).[1] National Library of Medicine. [Link]
